5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-benzylpiperazine moiety and a p-tolyl group. Its molecular formula is C27H27N5O2S, with a molecular weight of 485.6 g/mol .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-17-8-10-20(11-9-17)21(22-23(30)29-24(31-22)25-18(2)26-29)28-14-12-27(13-15-28)16-19-6-4-3-5-7-19/h3-11,21,30H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGYBSOVSLMYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains. For instance, a study indicated that related triazole-thiosemicarbazide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 4a | E. coli | Moderate |
| 4b | S. aureus | Strong |
| 6a | P. aeruginosa | Moderate |
Antioxidant Properties
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging method. Compounds with similar structures demonstrated notable antioxidant activities, suggesting that the thiazolo-triazole framework may confer protective effects against oxidative stress .
Enzyme Inhibition
In silico studies have proposed that this compound could act as an inhibitor of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. Molecular docking simulations indicated favorable interactions between the compound and AChE active site residues, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .
Table 2: Molecular Docking Results
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Trp86 | π–π interaction | 4.26 |
| His447 | Hydrogen bond | 2.24 |
| Tyr341 | π–π interaction | 4.85 |
Case Studies
A case study involving a series of structurally related triazole compounds demonstrated their effectiveness in inhibiting bacterial growth and scavenging free radicals. The study utilized a range of microbial assays and antioxidant tests to establish a correlation between structural features and biological activity.
Findings from the Case Study:
- Bacterial Inhibition: Compounds similar to the target compound displayed varied levels of inhibition against tested pathogens.
- Antioxidant Efficacy: The compounds were effective in reducing oxidative stress markers in vitro.
Chemical Reactions Analysis
Chemical Reactions and Mechanisms
The chemical reactivity of 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol can be explored through various reactions:
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions due to the presence of electrophilic centers in its structure. For instance:
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Mechanism: The nucleophile attacks the electrophilic carbon atom bonded to the leaving group, resulting in the substitution product.
Oxidation Reactions
The hydroxyl group present in the compound can participate in oxidation reactions:
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Example Reaction: Oxidation of the hydroxyl group to form a carbonyl compound using oxidizing agents like PCC (Pyridinium chlorochromate).
Cyclization Reactions
The compound may also undergo cyclization reactions under specific conditions:
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Example: Intramolecular cyclization leading to the formation of more complex ring structures can be facilitated by heat or catalysts.
Spectroscopic Characterization
Characterizing the synthesized compound is crucial for confirming its structure. Techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure and environment of hydrogen atoms.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups based on characteristic absorption bands.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Impact on Lipophilicity :
- The p-tolyl group in the target compound enhances lipophilicity compared to the 2-fluorophenyl (Analog 1) or 4-ethoxy-3-methoxyphenyl (Analog 2) groups, which introduce polar functional groups .
- Benzhydrylpiperazine derivatives () exhibit higher molecular weights and melting points due to increased steric bulk and crystallinity .
Synthetic Efficiency :
- Thiazole derivatives generally show lower yields (e.g., 28% in ) compared to thiazolo-triazol analogs (e.g., 71% for 5g in ), likely due to steric hindrance or reaction pathway complexity .
Thermal Stability :
Functional Group Analysis
- Benzylpiperazine vs. Benzhydrylpiperazine :
- The target compound’s 4-benzylpiperazine group offers flexibility for target binding, whereas benzhydrylpiperazine () introduces bulkier aromatic systems that may restrict conformational mobility .
Q & A
Q. What synthetic strategies are recommended for the multi-step synthesis of this compound, and how can reaction conditions be optimized?
A multi-step synthesis typically involves coupling benzylpiperazine derivatives with thiazolo-triazole scaffolds. Key steps include:
- Nucleophilic substitution : Introduce the p-tolylmethyl group via alkylation using brominated intermediates under reflux conditions (e.g., ethanol, 6–9 hours) .
- Cyclization : Form the thiazolo-triazole core using acetic acid buffered with sodium acetate to stabilize intermediates and minimize side reactions .
- Purification : Isolate the product via recrystallization (e.g., dioxane) or column chromatography. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents to improve yields (typically 55–69% as reported in analogous syntheses) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Confirm regiochemistry of the thiazolo-triazole ring and substitution patterns on the benzylpiperazine and p-tolyl groups. For example, aromatic protons in the p-tolyl group resonate at δ 6.8–7.2 ppm, while piperazine methylenes appear as multiplets near δ 2.5–3.5 ppm .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion) with <2 ppm mass accuracy .
- IR Spectroscopy : Identify functional groups like -OH (broad peak ~3200 cm⁻¹) and thiazole C=N stretches (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
- Target selection : Prioritize enzymes with structural homology to known targets of benzothiazole-triazole hybrids (e.g., fungal 14α-demethylase, PDB:3LD6) .
- Docking protocols : Use software like AutoDock Vina to simulate binding interactions. Focus on hydrogen bonding with the triazole -OH and hydrophobic interactions from the benzylpiperazine group .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values from enzymatic assays .
Q. What experimental approaches resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation. Poor in vivo activity may correlate with rapid metabolism .
- Plasma protein binding : Measure compound availability via equilibrium dialysis. High binding (>95%) reduces free drug concentration, explaining efficacy gaps .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies to track bioavailability and tissue distribution in rodent models .
Q. How can substituent effects on the benzylpiperazine group be systematically studied to enhance bioactivity?
- SAR libraries : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) .
- Biological assays : Test against target enzymes (e.g., microbial topoisomerases) to correlate substituent polarity with inhibition potency .
- Computational QSAR : Develop regression models linking logP, polar surface area, and steric parameters to activity .
Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?
- HPLC-UV/FLD : Use a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) and detect at λ = 343–352 nm, similar to benzothiazole analogs .
- LC-MS/MS : Employ MRM transitions for high sensitivity (LOQ ≤ 1 ng/mL) in plasma or tissue homogenates .
Q. How can X-ray crystallography be utilized to determine the compound’s 3D structure and binding mode?
- Crystallization : Optimize conditions (e.g., vapor diffusion with PEG 3350) to grow single crystals .
- Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) structures .
- Density maps : Resolve key interactions, such as hydrogen bonds between the triazole -OH and active-site residues .
Methodological Considerations
Q. How are side products during synthesis characterized and minimized?
- TLC monitoring : Track reaction progress using silica plates (hexane:EtOAc = 3:1) to detect intermediates and byproducts .
- LC-MS analysis : Identify impurities via molecular ion peaks and isotopic patterns. Common side products include unreacted benzylpiperazine or over-alkylated derivatives .
- Process optimization : Reduce side reactions by controlling stoichiometry (e.g., 1.2 eq. of alkylating agent) and reaction temperature .
Q. What strategies improve metabolic stability without compromising target affinity?
- Isosteric replacement : Substitute labile groups (e.g., -OH → -OCH3) to block Phase I oxidation .
- Deuterium incorporation : Replace hydrogen atoms at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450 degradation .
Q. How can conflicting data in enzyme inhibition assays be resolved?
- Assay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM), substrate levels (Km), and incubation times .
- Positive controls : Include reference inhibitors (e.g., fluconazole for 14α-demethylase) to validate assay conditions .
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers caused by compound precipitation or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
